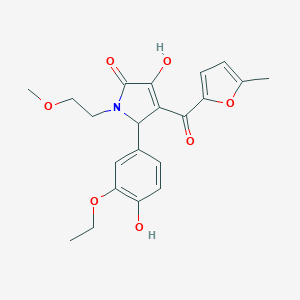
3-(butyrylamino)-N-cyclohexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butyrylamino)-N-cyclohexylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2000 by a team of researchers at Bayer AG, Germany, and has since been extensively studied for its potential therapeutic applications.
作用機序
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the inhibitor of kappa B kinase (IKK) complex. This modification prevents the activation of IKK, which in turn inhibits the phosphorylation and degradation of IκBα. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use. It has been shown to have off-target effects, and its inhibition of NF-κB can have both pro- and anti-inflammatory effects depending on the context. Additionally, its use in vivo may be limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for the study of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of its potential therapeutic applications in diseases such as cancer, viral infections, and neurodegenerative diseases. Additionally, the off-target effects of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 need to be further characterized to fully understand its effects on cellular signaling pathways.
合成法
The synthesis of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 involves the reaction of N-cyclohexylbenzamide with butyric anhydride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a key factor in the development of many diseases, including cancer and viral infections. 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
特性
製品名 |
3-(butyrylamino)-N-cyclohexylbenzamide |
|---|---|
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
3-(butanoylamino)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h6,8,11-12,14H,2-5,7,9-10H2,1H3,(H,18,20)(H,19,21) |
InChIキー |
APIOZJBJSQTPGI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
正規SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)


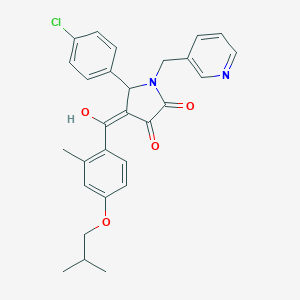
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
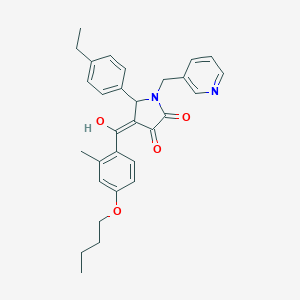
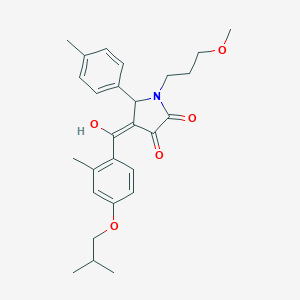
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
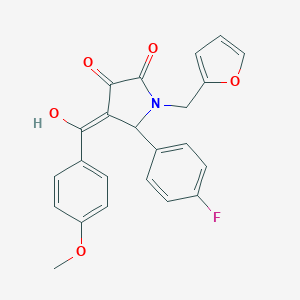
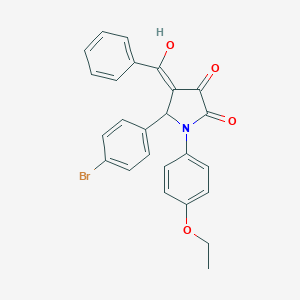
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)
